
6-Methoxy-3,5-dimethylpyrazin-2-amine
Overview
Description
6-Methoxy-3,5-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is a derivative of pyrazine, characterized by the presence of methoxy and dimethyl groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,5-dimethylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyrazine with methoxyamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,5-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Methoxy-3,5-dimethylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,5-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazin-2-amine: Lacks the methoxy group, resulting in different chemical properties.
6-Methoxy-2-methylpyrazine: Similar structure but with different substitution patterns.
2,3-Dimethylpyrazine: A precursor in the synthesis of 6-Methoxy-3,5-dimethylpyrazin-2-amine.
Uniqueness
This compound is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Biological Activity
6-Methoxy-3,5-dimethylpyrazin-2-amine is a heterocyclic compound belonging to the pyrazine family, characterized by a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the pyrazine ring. Its molecular formula is C₇H₁₀N₂O. This compound has garnered attention in various fields, particularly in medicinal chemistry and biology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The structure of this compound allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives with distinct biological activities. For instance:
- Oxidation : Can produce pyrazine oxides.
- Reduction : Yields various amine derivatives.
- Substitution : Methoxy and dimethyl groups may be replaced under specific conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, leading to various physiological effects. The precise mechanisms remain under investigation, but initial studies suggest potential interactions with neurotransmitter systems and pathways involved in inflammation and cancer.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit antimicrobial properties. For example, studies have shown that certain pyrazines can inhibit the growth of soilborne pathogens in agricultural settings. Specifically, volatile organic compounds (VOCs) derived from Lysobacter capsici containing methoxypyrazines demonstrated significant inhibition of pathogen growth .
Study on Pyrazine Derivatives
A comprehensive study assessed the effects of several pyrazine derivatives on reproductive health in rats. The results indicated that exposure to certain derivatives resulted in significant reproductive toxicity at varying doses. The lowest observed adverse effect levels (LOAELs) were determined for several compounds tested alongside this compound .
Compound | LOAEL (M) | Ciliary Beat Frequency (%) | Oocyte Pickup Rate (%) | Contraction Rate (%) |
---|---|---|---|---|
Pyrazine | 25 | 29 | 40 | |
2-Methylpyrazine | 11* | 43* | 61** | |
This compound | TBD | TBD | TBD | TBD |
*Data from related compounds suggests similar activity profiles may exist for this compound.
Therapeutic Potential
The therapeutic applications of this compound are being explored in various domains:
- Anticancer Research : Preliminary data suggest that pyrazine derivatives may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor growth.
- Antimicrobial Applications : Its ability to inhibit microbial growth positions it as a candidate for developing new antimicrobial agents.
- Neuropharmacology : Given its potential interactions with neurotransmitter systems, further research could elucidate its role in neuropharmacological applications.
Properties
IUPAC Name |
6-methoxy-3,5-dimethylpyrazin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-6(8)10-7(11-3)5(2)9-4/h1-3H3,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSSKCAWUNMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742067 | |
Record name | 6-Methoxy-3,5-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-87-4 | |
Record name | 6-Methoxy-3,5-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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